molecular formula C6H9CrO6-3 B13899582 CID 170997577

CID 170997577

Cat. No.: B13899582
M. Wt: 229.13 g/mol
InChI Key: RNYGFMAGXOZVNR-UHFFFAOYSA-K
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Description

The compound with the identifier “CID 170997577” is a chemical entity registered in the PubChem database

Preparation Methods

The preparation methods for CID 170997577 involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

CID 170997577 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

CID 170997577 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specialized materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 170997577 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

CID 170997577 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar functional groups. The comparison can be based on various parameters, such as chemical reactivity, biological activity, and potential applications. Some similar compounds include those listed in the PubChem database with similar 2D or 3D structures.

Properties

Molecular Formula

C6H9CrO6-3

Molecular Weight

229.13 g/mol

InChI

InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4);/p-3

InChI Key

RNYGFMAGXOZVNR-UHFFFAOYSA-K

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr]

Origin of Product

United States

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